(E/Z)-4-Hydroxy Toremifene-d6 is a deuterated derivative of Toremifene, which is classified as a selective estrogen receptor modulator (SERM). This compound is primarily utilized in the treatment of hormone receptor-positive breast cancer. The presence of a hydroxyl group at the 4-position of the phenyl ring is crucial for its biological activity. The deuteration, indicated by the "d6," refers to the substitution of hydrogen atoms with deuterium, enhancing the compound's stability and allowing for better metabolic tracking in biological systems.
(E/Z)-4-Hydroxy Toremifene-d6 is derived from Toremifene, which has been established as an effective treatment for advanced breast cancer, particularly in postmenopausal women. It belongs to a class of compounds known as SERMs, which selectively bind to estrogen receptors and exhibit both estrogenic and antiestrogenic properties depending on the target tissue . The compound is identified by its CAS number 1795153-59-1 and has been characterized by various chemical databases .
The synthesis of (E/Z)-4-Hydroxy Toremifene-d6 involves several key steps that replace hydrogen atoms in the Toremifene molecule with deuterium atoms. This typically requires the use of deuterated reagents and solvents to ensure successful incorporation of deuterium.
The molecular formula for (E/Z)-4-Hydroxy Toremifene-d6 is , with a molecular weight of approximately 428.00 g/mol. Its structural characteristics include:
(E/Z)-4-Hydroxy Toremifene-d6 can undergo various chemical reactions, including:
Common reagents for these reactions include:
The specific reaction conditions such as temperature and solvent choice are critical for achieving desired products .
(E/Z)-4-Hydroxy Toremifene-d6 acts primarily as an antagonist to estrogen receptors ERα and ERβ. Its mechanism involves binding to these receptors, inhibiting estrogen-induced proliferation in estrogen-dependent tumors. The presence of the hydroxyl group enhances its binding affinity compared to Toremifene, making it a potent agent against breast cancer .
While specific physical properties such as density and boiling point are not well-documented for (E/Z)-4-Hydroxy Toremifene-d6, general data can be inferred from related compounds.
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and during synthesis .
(E/Z)-4-Hydroxy Toremifene-d6 has several scientific applications:
Deuterium incorporation in Selective Estrogen Receptor Modulators (SERMs) like Toremifene leverages kinetic isotope effects (KIEs) to modulate metabolic stability without altering pharmacological activity. For Toremifene-d6, deuteration targets the N,N-diethylaminoethoxy side chain, where six hydrogen atoms are replaced with deuterium atoms ( [3] [6]). Two primary strategies dominate:
Late-Stage Deuteration via H/D Exchange: Base-catalyzed exchange using deuterated solvents (e.g., DMSO-d6 or D₂O) and catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates selective deuteration at activated carbon centers. This method exploits the acidity of α-hydrogens adjacent to nitrogen in the tertiary amine group. Reaction conditions (temperature: 35–50°C; time: 24–72 hours) significantly influence deuterium incorporation efficiency, often exceeding 95% ( [5] [2]).
Deuterium Switch Approach: This involves synthesizing the core Toremifene structure using deuterated building blocks. For example, N,N-diethyl-d10-aminoethanol serves as a precursor, ensuring regioselective deuterium placement. The deuterium switch minimizes retro-synthetic complexity while maximizing isotopic purity ( [2] [10]).
Table 1: Deuterium Incorporation Methods for Toremifene-d6
Method | Deuterium Source | Catalyst/Conditions | Incorporation Efficiency | Key Advantage |
---|---|---|---|---|
Base-Catalyzed H/D Exchange | DMSO-d₆ | DBU, 50°C, 48h | >95% | Operational simplicity |
Deuterium Switch | N,N-diethyl-d₁₀-aminoethanol | Reflux in toluene, 12h | >98% | Regioselective control |
Deuteration primarily reduces metabolism by cytochrome P450 enzymes (e.g., CYP3A4), which catalyze α-hydroxylation – a bioactivation step linked to DNA adduct formation. Deuterated analogues demonstrate attenuated cleavage of C-D bonds due to higher activation energy barriers (DKIE values typically 2–5), thereby slowing the formation of reactive intermediates ( [7] [2]).
(E/Z)-4-Hydroxy Toremifene-d6 is a deuterated metabolite of Toremifene, requiring precise stereocontrol due to the differential biological activities of its geometric isomers. Synthesis proceeds via:
Table 2: Purification Techniques for (E/Z)-4-Hydroxy Toremifene-d6 Isomers
Technique | Conditions | Z-Isomer RT (min) | E-Isomer RT (min) | Purity Achieved | Capacity |
---|---|---|---|---|---|
RP-HPLC | C18 column; MeOH:H₂O (75:25→85:15), 2mL/min | 12.3 | 15.1 | >99% Z-purity | 200 mg/run |
Supercritical Fluid Chromatography (SFC) | Chiralcel OD-H; CO₂/EtOH-NH₃ | 7.8 | 9.6 | >98% ee | Scalable |
Isotopically labeled metabolites demand rigorous purification to ensure chemical and isotopic integrity:
Accelerated stability studies (40°C/75% RH, 4 weeks) show:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7